molecular formula C9H10Cl2O3S B13620291 2-(4-Chloro-2-methylphenoxy)ethane-1-sulfonyl chloride

2-(4-Chloro-2-methylphenoxy)ethane-1-sulfonyl chloride

Katalognummer: B13620291
Molekulargewicht: 269.14 g/mol
InChI-Schlüssel: LRGNJGDVMJLUKM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Chloro-2-methylphenoxy)ethane-1-sulfonyl chloride is an organic compound with the molecular formula C9H10Cl2O3S and a molecular weight of 269.14 g/mol . This compound is characterized by the presence of a chloro-substituted phenoxy group attached to an ethane sulfonyl chloride moiety. It is used in various chemical reactions and has applications in scientific research and industrial processes.

Vorbereitungsmethoden

The synthesis of 2-(4-Chloro-2-methylphenoxy)ethane-1-sulfonyl chloride typically involves the reaction of 4-chloro-2-methylphenol with ethylene oxide to form 2-(4-chloro-2-methylphenoxy)ethanol. This intermediate is then reacted with chlorosulfonic acid to yield the final product . The reaction conditions usually require controlled temperatures and the use of appropriate solvents to ensure high yield and purity.

Analyse Chemischer Reaktionen

2-(4-Chloro-2-methylphenoxy)ethane-1-sulfonyl chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydroxide, hydrogen peroxide, and various reducing agents. The major products formed depend on the specific reaction conditions and the nature of the nucleophile or oxidizing/reducing agent used.

Wirkmechanismus

The mechanism of action of 2-(4-Chloro-2-methylphenoxy)ethane-1-sulfonyl chloride involves the formation of covalent bonds with nucleophilic sites on target molecules. The sulfonyl chloride group is highly reactive and can form stable sulfonamide or sulfonate ester linkages with amines, alcohols, and thiols. This reactivity allows it to modify the structure and function of target molecules, making it useful in various chemical and biological applications .

Vergleich Mit ähnlichen Verbindungen

2-(4-Chloro-2-methylphenoxy)ethane-1-sulfonyl chloride can be compared with other similar compounds, such as:

The unique combination of the chloro and methyl substituents on the phenoxy group in this compound provides distinct reactivity and makes it suitable for specific synthetic and research applications.

Eigenschaften

Molekularformel

C9H10Cl2O3S

Molekulargewicht

269.14 g/mol

IUPAC-Name

2-(4-chloro-2-methylphenoxy)ethanesulfonyl chloride

InChI

InChI=1S/C9H10Cl2O3S/c1-7-6-8(10)2-3-9(7)14-4-5-15(11,12)13/h2-3,6H,4-5H2,1H3

InChI-Schlüssel

LRGNJGDVMJLUKM-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC(=C1)Cl)OCCS(=O)(=O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.